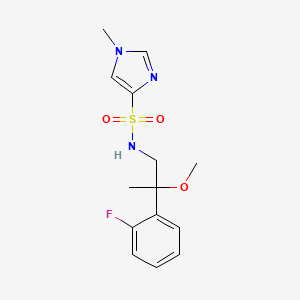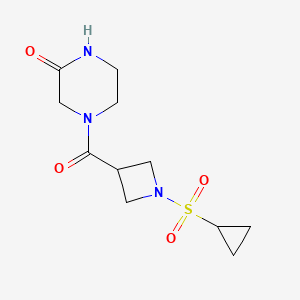![molecular formula C25H22N2O6S B2672633 N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine CAS No. 902915-53-1](/img/structure/B2672633.png)
N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a quinolin-4-amine moiety, which is a common structure in many pharmaceuticals and bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the amine group (-NH2) is a common site of reactivity in many organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Catalysis
Research on similar quinoline and benzodioxole derivatives has shown that structural modification, such as altering the amine portion of aminobutyl-benzamides, can significantly impact binding affinity for receptors, indicating potential for medicinal chemistry applications (Fan, Lever, & Lever, 2011). Furthermore, the use of specific substituents as activating and directing groups in catalytic reactions, as explored by Lahm and Opatz (2014), suggests the potential for this compound in facilitating selective chemical transformations (Lahm & Opatz, 2014).
Synthetic Applications
Compounds with similar structural features have been utilized in the synthesis of biologically active molecules. For example, the synthesis of Schiff bases from thiadiazole compounds has revealed potential antimicrobial and antiproliferative properties (Gür et al., 2020). This indicates that "N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine" could serve as a precursor or structural motif in the development of new therapeutic agents.
Photocatalysis and Material Science
The photocatalyzed reactions involving amines, as investigated by Bartling et al. (2016), demonstrate the potential of similar compounds in photocatalytic applications, including organic synthesis and environmental remediation (Bartling, Eisenhofer, König, & Gschwind, 2016). Additionally, the development of novel materials for organic light-emitting devices (OLEDs) as explored by Luo et al. (2015) suggests potential applications of related naphthalimide derivatives in electronics and photonics (Luo et al., 2015).
Bioactivity and Drug Design
The exploration of aminobenzoquinones for their bioactivity, as conducted by Tuyun and Yıldız (2018), provides a foundation for investigating the bioactive properties of similar compounds, potentially leading to new drug discoveries (Tuyun & Yıldız, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-15-4-7-17(8-5-15)34(28,29)24-13-26-19-12-22(31-3)21(30-2)11-18(19)25(24)27-16-6-9-20-23(10-16)33-14-32-20/h4-13H,14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFSPTUYTWRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
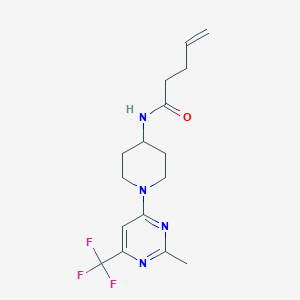
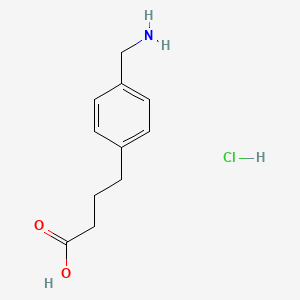
![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)
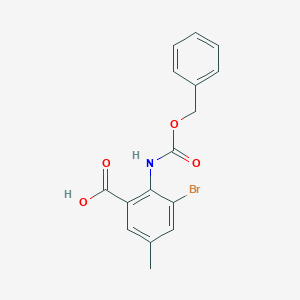
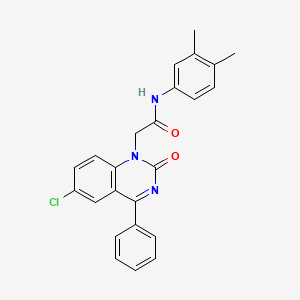
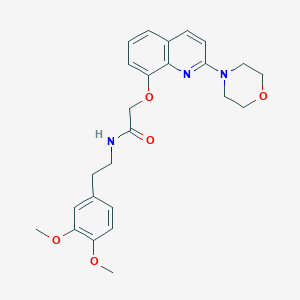


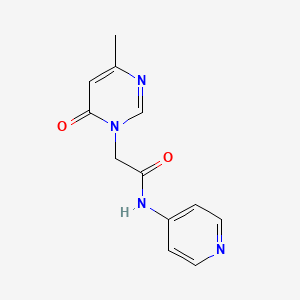
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)

![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)
